molecular formula C25H22N4O5S B2895451 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533869-74-8

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2895451
CAS RN: 533869-74-8
M. Wt: 490.53
InChI Key: ZHZAQVBXAIYDLZ-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H22N4O5S and its molecular weight is 490.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Quinazoline Derivatives

A study on the synthesis and characterization of quinazoline derivatives, exploring their potential as diuretic and antihypertensive agents, highlights the importance of structural modifications in enhancing pharmacological activity. This research provides insights into the structure-activity relationship of these compounds, indicating the potential of similar structures for therapeutic applications (Rahman et al., 2014).

Novel PI3K Inhibitors and Anticancer Agents

Another study focused on the discovery of novel PI3K inhibitors and anticancer agents based on bioisostere, including quinazolin-6-yl derivatives. This work demonstrates the antiproliferative activities of these compounds against various human cancer cell lines, highlighting the potential of such molecules in cancer therapy (Shao et al., 2014).

Visible Light-promoted Synthesis

Research on the visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones showcases innovative approaches to synthesizing heterocyclic derivatives. This study exemplifies the potential of utilizing light-mediated reactions in the development of new compounds with significant applications in medicinal chemistry (Liu et al., 2016).

Synthesis and Anticancer Evaluation

An investigation into the synthesis and anticancer evaluation of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety provides evidence of the cytotoxic activity of these compounds against various human cancer cell lines. This research indicates the therapeutic potential of such structures in the development of new anticancer agents (Ravichandiran et al., 2019).

Rhodium-Catalyzed Synthesis

A study on the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines discusses the formation of bromonium ylides through the intramolecular reaction of a benzyl bromide and an α-imino carbene. This research underscores the synthetic utility of such reactions in constructing complex molecules with potential pharmacological properties (He et al., 2016).

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5S/c1-33-22-9-5-4-8-21(22)24-27-28-25(34-24)26-23(30)18-10-12-20(13-11-18)35(31,32)29-15-14-17-6-2-3-7-19(17)16-29/h2-13H,14-16H2,1H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZAQVBXAIYDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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